molecular formula C7H14ClN B8048624 Bicyclo[3.1.1]heptan-1-amine hydrochloride

Bicyclo[3.1.1]heptan-1-amine hydrochloride

Cat. No.: B8048624
M. Wt: 147.64 g/mol
InChI Key: ITNVHHAMGFWTAV-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-1-amine hydrochloride: is a bicyclic organic compound with the molecular formula C7H14ClN. It is a derivative of bicyclo[3.1.1]heptane, where an amine group is attached to the first carbon atom, and the compound is in the form of a hydrochloride salt

Synthetic Routes and Reaction Conditions:

  • Photochemical Synthesis: One method involves converting the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton through photochemical reactions. This process typically involves the use of UV light to induce the necessary chemical transformations.

  • Hydrolysis of Imine Products: The imine products formed during the synthesis can be hydrolyzed to yield the complex, sp3-rich primary amine building blocks.

Industrial Production Methods: The industrial production of this compound involves bulk custom synthesis and sourcing. Companies like ChemScene offer bulk manufacturing and procurement services for this compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the amine group to other functional groups.

  • Substitution: Substitution reactions can occur at different positions on the bicyclic structure, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and other functionalized derivatives.

Scientific Research Applications

Chemistry: Bicyclo[3.1.1]heptan-1-amine hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It may be explored for its pharmacological properties, including potential use as a lead compound in drug discovery. Industry: The compound's unique structure makes it valuable in material science and the development of new chemical processes.

Mechanism of Action

The mechanism by which Bicyclo[3.1.1]heptan-1-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane: A related bicyclic compound with a simpler structure.

  • Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.

Uniqueness: Bicyclo[3.1.1]heptan-1-amine hydrochloride is unique due to its specific bicyclic structure and the presence of the amine group, which differentiates it from other similar compounds.

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Properties

IUPAC Name

bicyclo[3.1.1]heptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-3-1-2-6(4-7)5-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNVHHAMGFWTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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